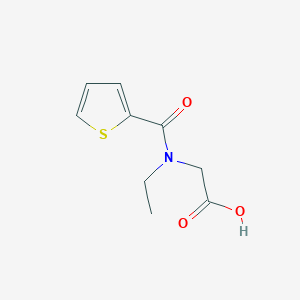

n-Ethyl-n-(thiophene-2-carbonyl)glycine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3S |

|---|---|

Molecular Weight |

213.26 g/mol |

IUPAC Name |

2-[ethyl(thiophene-2-carbonyl)amino]acetic acid |

InChI |

InChI=1S/C9H11NO3S/c1-2-10(6-8(11)12)9(13)7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,11,12) |

InChI Key |

ORIHULZLGBPLIG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(=O)O)C(=O)C1=CC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl N Thiophene 2 Carbonyl Glycine and Structurally Analogous Compounds

Strategies for N-Alkylation of Glycine (B1666218) Derivatives

The introduction of an N-ethyl group onto a glycine scaffold is a critical step in the synthesis of N-Ethyl-N-(thiophene-2-carbonyl)glycine. Several methods are available for this transformation, each with its own advantages and limitations.

Reductive Alkylation Approaches for the N-Ethyl Moiety Incorporation

Reductive amination, also known as reductive alkylation, is a widely used method for the formation of amines. wikipedia.org This reaction involves the conversion of a carbonyl group to an amine through an intermediate imine. wikipedia.org In the context of synthesizing N-ethylglycine, this typically involves the reaction of glycine or a glycine ester with acetaldehyde, followed by reduction of the resulting imine or enamine.

The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of water to form an imine. wikipedia.org The C=N double bond of the imine is then reduced to a C-N single bond to yield the secondary amine. chemistrysteps.com

A variety of reducing agents can be employed for this transformation. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used, milder reagents such as sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are often preferred as they allow for a one-pot synthesis under less stringent conditions. chemistrysteps.comyoutube.com Sodium cyanoborohydride is particularly advantageous as it is selective for the reduction of the iminium ion over the starting aldehyde, minimizing side reactions. masterorganicchemistry.com The reaction is typically carried out in a slightly acidic medium (pH ~5) to facilitate imine formation. youtube.com

| Reagent/Catalyst | Conditions | Outcome |

| Acetaldehyde, H₂/Pd | Catalytic Hydrogenation | N-ethylglycine |

| Acetaldehyde, NaBH₃CN | Mildly acidic (pH 4-5) | N-ethylglycine |

| Acetaldehyde, NaBH(OAc)₃ | Dichloroethane | N-ethylglycine |

This table presents common reagents and conditions for the reductive alkylation of glycine to form N-ethylglycine.

Solid-Phase Synthesis Techniques for N-Substituted Glycines

Solid-phase synthesis offers a powerful and efficient platform for the preparation of N-substituted glycines, often referred to as peptoids. nih.govnih.gov This methodology, pioneered by Zuckermann and coworkers, allows for the rapid assembly of oligomeric N-substituted glycines and their derivatives. acs.orgsemanticscholar.org The "submonomer" approach is a cornerstone of this technique. acs.org In this method, each N-substituted glycine monomer is assembled in a stepwise fashion on a solid support from two "submonomers": a haloacetic acid (such as bromoacetic acid) and a primary amine (in this case, ethylamine). semanticscholar.org

The synthesis cycle typically begins with the acylation of a resin-bound amine with a haloacetic acid. This is followed by a nucleophilic displacement reaction where the primary amine is introduced, forming the N-substituted glycine residue. acs.org This two-step process is repeated to build the desired oligomer. peptide.com The use of a solid support simplifies purification, as excess reagents and byproducts can be removed by simple washing and filtration steps. peptide.com A variety of solid supports can be used, with polystyrene crosslinked with divinylbenzene (B73037) being a common choice. nih.gov The final product is then cleaved from the resin.

| Step | Reagent 1 | Reagent 2 | Intermediate/Product |

| 1. Acylation | Resin-bound amine | Bromoacetic acid | Resin-bound bromoacetylated amine |

| 2. Displacement | Resin-bound bromoacetylated amine | Ethylamine (B1201723) | Resin-bound N-ethylglycine |

This table outlines the two-step submonomer cycle for the solid-phase synthesis of an N-ethylglycine residue.

Solution-Phase Approaches to N-Ethylglycine Precursors

Traditional solution-phase methods remain highly relevant for the synthesis of N-ethylglycine precursors. One of the most direct methods is the nucleophilic substitution of a haloacetic acid, such as chloroacetic acid, with an alkylamine. mdpi.com For the synthesis of N-ethylglycine, this involves the reaction of chloroacetic acid with ethylamine. nih.gov This aminolysis reaction directly yields the desired N-alkylated amino acid. mdpi.com The reaction can be carried out in an aqueous medium, and the product can be isolated as a salt, for example, by acidification with hydrochloric acid to yield N-ethylglycinium chloride. mdpi.comnih.gov

Another established solution-phase method is the reductive amination of glyoxylic acid with ethylamine. In this one-pot procedure, ethylamine and glyoxylic acid are reacted in a suitable solvent, such as isopropanol, and the resulting imine is hydrogenated in the presence of a catalyst, typically palladium on charcoal. chemicalbook.com This method can provide N-ethylglycine in good yield as a crystalline solid. chemicalbook.com

| Starting Material 1 | Starting Material 2 | Product |

| Chloroacetic acid | Ethylamine | N-Ethylglycine |

| Glyoxylic acid | Ethylamine | N-Ethylglycine |

This table summarizes common solution-phase synthetic routes to N-ethylglycine.

Acylation Strategies for Thiophene-2-carbonyl Moiety Introduction

The final step in the synthesis of this compound is the formation of an amide bond between the secondary amine of N-ethylglycine and the carboxylic acid of the thiophene-2-carbonyl moiety.

Amide Bond Formation via Thiophene-2-carbonyl Chloride Condensation

The use of an acyl chloride is a classic and effective method for the acylation of amines. Thiophene-2-carbonyl chloride, which can be prepared from thiophene-2-carboxylic acid, is a reactive intermediate that readily undergoes nucleophilic acyl substitution with the secondary amine of N-ethylglycine. nih.gov The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIEA), to neutralize the hydrochloric acid that is formed as a byproduct. fishersci.co.uk This method is generally high-yielding and proceeds under mild conditions. researchgate.net The Schotten-Baumann reaction conditions, which involve the use of an aqueous base, can also be adapted for this transformation. fishersci.co.uk

| Amine Substrate | Acylating Agent | Base | Product |

| N-Ethylglycine | Thiophene-2-carbonyl chloride | Triethylamine or DIEA | This compound |

This table illustrates the condensation reaction using thiophene-2-carbonyl chloride.

Coupling Reactions Involving Thiophene-2-carboxylic Acid and Glycine Derivatives

Modern peptide coupling chemistry offers a vast array of reagents for the direct formation of amide bonds between a carboxylic acid and an amine, avoiding the need to first prepare the acyl chloride. bachem.com These coupling reagents activate the carboxyl group of thiophene-2-carboxylic acid, making it susceptible to nucleophilic attack by the amino group of an N-ethylglycine ester. iris-biotech.de

Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress racemization and improve efficiency. peptide.comamericanpeptidesociety.org Phosphonium salts, such as BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP® ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also highly effective coupling reagents. bachem.compeptide.com These reactions are typically performed in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base such as DIEA. bachem.com

| Coupling Reagent | Additive (if applicable) | Base |

| DCC or DIC | HOBt or Oxyma | N/A (for carbodiimides alone) |

| HBTU, HATU, TBTU | N/A | DIEA or NMM |

| BOP, PyBOP® | N/A | DIEA or NMM |

This table lists common coupling reagents and additives for the amide bond formation between thiophene-2-carboxylic acid and N-ethylglycine derivatives.

Chemo- and Regioselective Acylation Considerations

The critical step in synthesizing this compound from N-ethylglycine is the selective N-acylation of the secondary amine in the presence of a carboxyl group. Achieving this chemo- and regioselectivity is paramount to avoid undesired side reactions, such as O-acylation or polymerization.

A primary strategy for this transformation is the Schotten-Baumann reaction . byjus.comorganic-chemistry.orgwikipedia.org This method involves the use of an acyl chloride, in this case, thiophene-2-carbonyl chloride, under biphasic aqueous basic conditions. organic-chemistry.orgwikipedia.org The base, typically sodium hydroxide, neutralizes the hydrochloric acid byproduct, driving the reaction toward the amide product and preventing the protonation of the starting amine. byjus.comorganic-chemistry.org The inherent nucleophilicity difference between the secondary amine of N-ethylglycine and the carboxylate anion favors the desired N-acylation.

Key factors influencing selectivity include:

pH Control: Maintaining an appropriate pH is crucial. The amine must be sufficiently deprotonated to act as a nucleophile, while the acyl chloride must remain stable against hydrolysis.

Reagent Addition: Slow addition of the acyl chloride to a solution of the amino acid and base helps to maintain low concentrations of the acylating agent, minimizing side reactions.

Temperature: Reactions are often conducted at low temperatures (0-5 °C) to control the exothermic nature of the acylation and reduce the rate of hydrolysis of the acyl chloride.

In the absence of a base, the HCl generated would form a salt with the unreacted amine, reducing its nucleophilicity and diminishing the yield. organic-chemistry.org For amino acids, which contain both a nucleophilic amine and a carboxylic acid, direct acylation without protection can be challenging. However, the higher nucleophilicity of the amine group generally allows for selective N-acylation under controlled conditions. nih.gov

Multi-Step Synthetic Sequences and Reaction Parameter Optimization

Orthogonal Protection/Deprotection Strategies in Sequential N-Alkylation and N-Acylation

To achieve sequential N-alkylation and N-acylation with high control, orthogonal protecting groups are essential. nih.gov Orthogonality ensures that one protecting group can be removed selectively without affecting others in the molecule. nih.govjocpr.com

A hypothetical synthetic strategy for a structurally analogous compound starting from a glycine ester might be:

N-Protection: The amino group of a glycine ester (e.g., glycine ethyl ester) is protected with a group like allyloxycarbonyl (Alloc).

N-Alkylation: The protected nitrogen is then alkylated.

N-Deprotection: The Alloc group is selectively removed, typically using a palladium catalyst, yielding a secondary amine while the ester remains intact.

N-Acylation: The newly freed secondary amine is acylated with thiophene-2-carbonyl chloride.

C-Deprotection: Finally, the ester is hydrolyzed to yield the target carboxylic acid.

This strategy allows for the precise, stepwise construction of the N-substituted glycine. The choice of protecting groups is critical; for example, the Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile, while the Boc (tert-butoxycarbonyl) group is acid-labile, forming a common orthogonal pair in peptide synthesis. researchgate.net

Table 1: Examples of Orthogonal Protecting Groups in Amino Acid Synthesis

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Fmoc, Cbz, Benzyl esters |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, tert-Butyl esters |

| Carboxybenzyl | Cbz or Z | Hydrogenolysis (e.g., H₂, Pd/C) | Boc, Fmoc |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Fmoc, Boc, tert-Butyl esters |

Investigation of Catalyst Systems for Enhanced Reaction Efficiency and Selectivity

Beyond classical methods like the Schotten-Baumann reaction, various catalyst systems can enhance the efficiency of the N-acylation step. These systems often involve activating the carboxylic acid (thiophene-2-carboxylic acid) rather than using the more reactive acyl chloride.

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt), facilitate amide bond formation under mild conditions. researchgate.net

Phosphonium and Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU are highly effective coupling agents, particularly for sterically hindered substrates.

Boron-Derived Catalysts: Boronic acids and borate (B1201080) esters have emerged as effective catalysts for direct amidation, proceeding through the formation of an acylborate intermediate. organic-chemistry.org These methods avoid the use of stoichiometric activating agents, aligning with green chemistry principles. sciepub.com

Titanium Catalysts: Titanium tetrafluoride (TiF₄) has been shown to catalyze the direct amidation of carboxylic acids, including N-protected amino acids, with various amines in good to excellent yields. researchgate.netrsc.org

The choice of catalyst depends on factors like substrate scope, cost, and tolerance of other functional groups.

Reaction Environment Control for Yield and Purity Maximization

The reaction environment plays a pivotal role in the outcome of the synthesis. Key parameters include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. While dipolar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are common, their environmental and health concerns have prompted a search for greener alternatives. rsc.orgrsc.orgresearchgate.net

Temperature: Amide bond formation can be exothermic. Controlling the temperature is essential to prevent side reactions and potential racemization if chiral centers are present. Direct thermal condensation is possible but often requires high temperatures (>160 °C), which can be unsuitable for sensitive substrates. mdpi.com

Concentration: Reactant concentration can influence reaction kinetics and the formation of byproducts. In some cases, high dilution can favor intramolecular reactions over intermolecular polymerization.

Water Removal: In direct amidation reactions where water is a byproduct, its removal is necessary to drive the equilibrium toward the product. This can be achieved using molecular sieves or azeotropic distillation with a Dean-Stark apparatus. mdpi.com

Table 2: Effect of Reaction Parameters on Amide Synthesis

| Parameter | Effect on Reaction | Optimization Considerations |

|---|---|---|

| Solvent | Influences solubility, reaction rate, and side reactions. | Select based on reactant solubility and compatibility with reagents. Greener alternatives like 2-MeTHF or CPME are preferred. rsc.orgnih.gov |

| Temperature | Affects reaction kinetics and selectivity. Higher temperatures can lead to side products or degradation. | Optimize to achieve a reasonable reaction rate while minimizing byproducts. Low temperatures are often used for acyl chloride reactions. |

| Catalyst/Reagent | Determines the activation pathway and efficiency. | Choose based on substrate reactivity, cost, and desired purity. Catalytic methods are preferable to stoichiometric ones. sciepub.com |

| pH | Crucial for reactions involving amines and carboxylic acids to ensure nucleophilicity and prevent salt formation. | Maintain optimal pH using appropriate bases (e.g., NaOH, pyridine, or non-nucleophilic organic bases). byjus.com |

Green Chemistry Principles in the Synthesis of Thiophene-Containing N-Acyl-N-alkylglycines

Applying green chemistry principles to the synthesis of compounds like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key strategies include:

Atom Economy: Utilizing catalytic methods for direct amidation, where the only byproduct is water, significantly improves atom economy compared to using stoichiometric coupling reagents that generate large amounts of waste. sciepub.commdpi.com

Safer Solvents: Replacing hazardous solvents like DMF, NMP, and DCM with greener alternatives is a major focus. rsc.org Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and p-cymene (B1678584) have been successfully used in amide synthesis. rsc.orgnih.govbohrium.com Water is an ideal green solvent, though its use can be challenging due to the poor solubility of many organic reactants. rsc.org

Catalysis: Shifting from stoichiometric reagents to catalytic systems (e.g., based on boron or titanium) reduces waste and environmental impact. sciepub.comresearchgate.net Biocatalysis, using enzymes like lipases or aminoacylases, offers a highly selective and sustainable route to amide bond formation in aqueous media. nih.govnih.gov

Mechanochemical Accelerated Aging for Glycine Derivatization

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, represents a significant advancement in green synthesis. These reactions are often performed with minimal or no solvent, reducing waste and energy consumption.

Recent studies have demonstrated the utility of mechanochemistry for modifying amino acids. For instance, ball milling of glycine with glucose has been used to generate N,N-diglycated adducts, showcasing that complex reactions can occur on the glycine nitrogen under mechanochemical conditions. acs.orgnih.gov While not a direct N-acylation with a thiophene (B33073) group, this demonstrates the feasibility of using mechanical force to promote reactions at the glycine nitrogen. This solvent-free approach aligns perfectly with the principles of green chemistry by preventing waste and improving energy efficiency.

Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of n-Ethyl-n-(thiophene-2-carbonyl)glycine in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum provides detailed information about the number and types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on the thiophene (B33073) ring, the glycine (B1666218) methylene (B1212753) group, and the N-ethyl substituent. Due to the presence of a tertiary amide, there will be no amide N-H proton signal. The carboxylic acid proton (-COOH) may appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), though its observation can depend on the solvent and concentration.

The protons of the thiophene ring are expected to appear in the aromatic region (typically 7.0-8.0 ppm) and exhibit characteristic coupling patterns (spin-spin splitting) that confirm their relative positions. The ethyl group will present as a quartet for the methylene (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The glycine methylene protons are expected to appear as a singlet, as they lack adjacent protons for coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Thiophene H5 | ~7.7-7.9 | dd | J_H5,H4 ≈ 5.0, J_H5,H3 ≈ 1.1 |

| Thiophene H3 | ~7.6-7.8 | dd | J_H3,H4 ≈ 3.6, J_H3,H5 ≈ 1.1 |

| Thiophene H4 | ~7.1-7.3 | dd | J_H4,H5 ≈ 5.0, J_H4,H3 ≈ 3.6 |

| Glycine -CH₂- | ~4.1-4.3 | s | - |

| Ethyl -CH₂- | ~3.4-3.6 | q | ~7.2 |

| Carboxylic Acid -OH | >10 | br s | - |

| Ethyl -CH₃ | ~1.1-1.3 | t | ~7.2 |

Predicted values are based on data for analogous structures. dd = doublet of doublets, s = singlet, q = quartet, t = triplet, br s = broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of functional groups. Key resonances expected for this compound include two carbonyl carbons (one for the amide and one for the carboxylic acid), four carbons for the thiophene ring, and four carbons corresponding to the glycine and N-ethyl moieties. The chemical shifts of the carbonyl carbons are particularly diagnostic, typically appearing significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid C=O | ~170-173 |

| Amide C=O | ~162-165 |

| Thiophene C2 (C-C=O) | ~138-140 |

| Thiophene C5 | ~132-134 |

| Thiophene C3 | ~129-131 |

| Thiophene C4 | ~127-129 |

| Glycine -CH₂- | ~49-52 |

| Ethyl -CH₂- | ~43-46 |

| Ethyl -CH₃ | ~13-15 |

Predicted values are based on data for analogous structures.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons on the thiophene ring (H3-H4, H4-H5) and within the N-ethyl group (-CH₂- and -CH₃). This helps to piece together the individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC spectrum would show cross-peaks connecting the ¹H signal of each C-H bond to the ¹³C signal of the carbon atom, allowing for definitive assignment of the thiophene, glycine, and ethyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected from the glycine -CH₂- protons to both the amide and carboxylic acid carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. For example, NOESY could reveal spatial proximity between the protons of the N-ethyl group and the glycine methylene protons, helping to define the preferred orientation around the N-C bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is highly effective for identifying key functional groups. The spectrum of this compound would be dominated by strong absorptions from the carbonyl groups. The tertiary amide C=O stretch (Amide I band) is expected to be a very strong and sharp band. The carboxylic acid C=O stretch would also be a prominent feature. The broad O-H stretch from the carboxylic acid's hydrogen-bonded dimer is another key diagnostic feature.

Table 3: Predicted FT-IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500-3300 | Broad, Strong |

| Aliphatic C-H | Stretch | 2850-3000 | Medium |

| Carboxylic Acid C=O | Stretch | 1700-1725 | Strong |

| Amide C=O (Amide I) | Stretch | 1630-1660 | Strong |

| Thiophene C=C | Stretch | ~1500-1550 | Medium-Weak |

| C-N | Stretch | 1200-1350 | Medium |

Predicted values are based on general spectroscopic data for these functional groups.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetrical vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the thiophene ring, such as the ring "breathing" mode. The C=C stretching within the thiophene ring and the symmetric C=O stretching vibrations would also be expected to produce distinct Raman signals. This complementary analysis strengthens the structural assignment by providing a more complete vibrational profile of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of this compound. It provides an extremely accurate mass measurement of the parent ion, enabling the unambiguous determination of its molecular formula. The calculated monoisotopic mass for the molecular formula of this compound, C₉H₁₁NO₃S, is 213.0460 Da. HRMS analysis can confirm this exact mass, typically within a few parts per million (ppm), providing strong evidence for the compound's elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument are used to induce fragmentation of the molecular ion, yielding a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint. The fragmentation of N-acyl amino acids and thiophene-containing compounds typically follows predictable pathways. researchgate.netlibretexts.org For this compound, the primary fragmentation is expected to occur at the amide and glycine linkages. Key predicted fragmentation pathways include the cleavage of the thiophene-carbonyl moiety and various cleavages around the glycine backbone.

Major expected fragments include the thiophene-2-carbonyl cation (m/z 111.0007) and fragments arising from the loss of the carboxyl group or cleavage of the N-ethyl bond. Analysis of the exact masses of these fragments allows for the confirmation of their elemental compositions, reinforcing the structural assignment of the parent molecule.

| Predicted Fragment Ion | Chemical Formula | Calculated Monoisotopic Mass (Da) | Structural Origin |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₂NO₃S⁺ | 214.0532 | Protonated Molecular Ion |

| [M-COOH]⁺ | C₈H₁₂NOS⁺ | 170.0634 | Loss of Carboxyl Radical |

| [C₅H₃OS]⁺ | C₅H₃OS⁺ | 111.0007 | Thiophene-2-carbonyl Cation |

| [M-C₂H₄]⁺ | C₇H₈NO₃S⁺ | 186.0219 | Loss of Ethylene from N-ethyl group |

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of synthesized this compound and for monitoring the progress of the synthetic reaction. High-Performance Liquid Chromatography (HPLC) is the method of choice for quantitative purity analysis, while Thin-Layer Chromatography (TLC) offers a rapid, qualitative means of tracking reaction conversion.

High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the purity of this compound. Due to the compound's moderate polarity, stemming from its carboxylic acid group and the heterocyclic aromatic system, reversed-phase HPLC (RP-HPLC) is the most suitable approach. mdpi.comnih.gov This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase.

A typical RP-HPLC method would employ a C18 column as the stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (often water with an acid modifier like 0.1% formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid and ensure sharp peak shapes) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comwho.int Detection is commonly achieved using a UV-Vis detector, as the thiophene ring contains a chromophore that absorbs UV light, typically in the range of 230-280 nm. mdpi.com

For quantification, a calibration curve is constructed by analyzing standards of this compound at several known concentrations. The peak area of the analyte in an unknown sample is then compared to this curve to determine its concentration. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Modern HPLC methods can routinely detect impurities at levels below 0.1%. nih.govgoogle.com

| Parameter | Typical Condition |

|---|---|

| Chromatographic Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase (Column) | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC) is an essential tool for monitoring the progress of chemical reactions in real-time, such as the synthesis of this compound from its precursors (e.g., N-ethylglycine and an activated thiophene-2-carboxylic acid derivative). acs.orgrsc.orglibretexts.org TLC is a fast, simple, and cost-effective qualitative technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase. libretexts.org

To monitor the reaction, small aliquots are taken from the reaction mixture at various time points and spotted onto a TLC plate. libretexts.org Alongside the reaction mixture, spots of the starting materials are also applied as references. A "co-spot," where the starting material and reaction mixture are spotted in the same lane, is often used to aid in identification. The plate is then developed in a chamber containing an appropriate solvent system (mobile phase), typically a mixture of non-polar and polar solvents like ethyl acetate (B1210297) and hexanes, sometimes with a small amount of acetic or formic acid to improve the resolution of acidic compounds.

As the reaction proceeds, the TLC plate will show the starting material spot diminishing in intensity while a new spot, corresponding to the this compound product, appears and intensifies. libretexts.org The product, being an amide, is generally less polar than the N-ethylglycine starting material and will thus have a higher retention factor (Rf) value. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. Visualization is typically achieved under UV light, where the thiophene ring of the product will be UV-active.

| Component | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 coated aluminum or glass plates |

| Mobile Phase (Eluent) | Mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) with 1% acetic acid |

| Sample Application | Capillary spotting of starting materials and reaction mixture |

| Visualization | UV lamp at 254 nm |

| Analysis | Comparison of Rf values of reactants and products over time |

Computational Chemistry and Theoretical Investigations of N Ethyl N Thiophene 2 Carbonyl Glycine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or its approximations, to determine the electronic wavefunction and energy of a system. From this, a wide array of properties related to molecular structure and reactivity can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For N-Ethyl-N-(thiophene-2-carbonyl)glycine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to find the optimized molecular geometry. nih.govmdpi.com This process minimizes the energy of the molecule to predict its most stable three-dimensional structure.

The outputs of these calculations include precise values for bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available, theoretical parameters can be predicted based on studies of similar thiophene (B33073) carboxamide and N-acyl amino acid structures. nih.govacs.org These calculations are crucial for understanding the molecule's fundamental architecture.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (Amide) | ~1.24 |

| Bond Length (Å) | C-N (Amide) | ~1.35 |

| Bond Length (Å) | C-S (Thiophene) | ~1.72 |

| Bond Angle (°) | O=C-N | ~122 |

| Bond Angle (°) | C-N-C (Ethyl) | ~120 |

| Dihedral Angle (°) | Thiophene-C-N-C | ~180 (trans) / ~0 (cis) |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity and electronic properties of molecules. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com For this compound, the HOMO is expected to be predominantly localized on the electron-rich thiophene ring, which is a common feature in thiophene derivatives. nih.govtandfonline.com Conversely, the LUMO is likely to be distributed over the electron-withdrawing thiophene-2-carbonyl moiety. nih.gov The energy gap for related thiophene carboxamides has been reported in the range of 3.44 to 5.91 eV, suggesting that this compound would be a relatively stable molecule. nih.govmdpi.com

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Amino thiophene-2-carboxamide | -5.58 to -5.91 | -1.99 to -2.73 | ~3.2 to ~3.6 | nih.gov |

| Thiophene Sulfonamide Derivative | Not specified | Not specified | 3.44 to 4.65 | mdpi.com |

| Phenyl-thiophene-carboxamide | -0.2013 | -0.0681 | ~0.13 | nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential. tandfonline.com

For this compound, the MEP map would likely show the most negative potential (red) localized around the carbonyl oxygen atom of the amide group and the carboxylic acid oxygen, due to the high electronegativity of oxygen and the presence of lone pairs. The sulfur atom in the thiophene ring would also contribute to an electron-rich region. tandfonline.com Conversely, the most positive potential (blue) would be expected around the amide hydrogen, making it a potential hydrogen bond donor site. This analysis is crucial for understanding intermolecular interactions and potential binding sites for receptors. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the electron density into atomic orbitals and bonds. researchgate.net This method allows for the quantitative assessment of electron delocalization, hyperconjugative interactions, and hybridization. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction.

In this compound, significant delocalization is expected. The lone pair electrons on the amide nitrogen atom (nN) would delocalize into the antibonding orbital of the adjacent carbonyl group (πC=O). Similarly, the lone pairs on the carbonyl oxygen (nO) can interact with the antibonding C-N orbital (σC-N). These interactions contribute to the stability of the amide bond and its planar character. NBO analysis also confirms the hybridization of each atom, providing a basis for understanding the molecule's geometry.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(N) | π(C=O) | High (~50-60) | n → π (Resonance) |

| LP(O)carbonyl | σ(N-Cglycine (B1666218)) | Moderate (~2-5) | n → σ (Hyperconjugation) |

| π(C=C)thiophene | π(C=O) | Moderate (~5-15) | π → π (Conjugation) |

Molecular Modeling and Conformational Analysis

The biological function and chemical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Molecular modeling techniques are used to explore the potential energy surface of the molecule to identify its most stable conformations.

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule that result from rotation around its single bonds. For this compound, key rotatable bonds include the C-C and C-N bonds of the glycine backbone and the bond linking the thiophene ring to the carbonyl carbon.

Computational methods perform a conformational search to identify various low-energy conformers (local minima). researchgate.net Each of these identified structures then undergoes energy minimization, a process that adjusts the geometry to find the nearest point of minimum potential energy. biosolveit.de This process helps to identify the global minimum—the most stable conformation of the molecule—as well as other low-energy conformers that may be present in equilibrium. For N-acyl amino acids, extended (B-type) and folded (C5) conformations are often observed, stabilized by intramolecular hydrogen bonds. acs.org The relative energies of these conformers determine their population at a given temperature.

| Conformer | Dihedral Angle 1 (Thiophene-C-N-Cα) | Dihedral Angle 2 (C-N-Cα-Ccarboxyl) | Predicted Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| Extended (trans) | ~180° | ~180° | 0.0 (Global Minimum) | The molecular backbone is in an extended, linear-like arrangement. |

| Folded (C5-like) | ~180° | ~0° | 1-3 | A folded structure potentially stabilized by an intramolecular hydrogen bond. |

| Gauche | ~60° | ~-60° | 2-5 | A less stable conformer with a kinked backbone. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts) via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for confirming molecular structures and understanding the electronic environment of atoms within a molecule. However, a thorough search has not yielded any studies that specifically report the computationally predicted ¹H or ¹³C NMR chemical shifts for this compound. Without such studies, it is not possible to provide a data table or a detailed discussion of the expected chemical shifts for the ethyl, glycine, and thiophene moieties of the molecule based on theoretical calculations.

Theoretical Studies of Reaction Mechanisms and Transition States

Similarly, the field of computational chemistry offers deep insights into the mechanisms of chemical reactions, including the elucidation of synthetic pathways and the calculation of energy barriers. Such studies are crucial for optimizing reaction conditions and understanding the formation of specific products.

No theoretical studies detailing the mechanistic pathways for the synthesis of this compound were found in the public domain. A computational investigation would typically explore the step-by-step process of its formation, likely from precursors such as thiophene-2-carbonyl chloride and N-ethylglycine, identifying key intermediates and transition states. The absence of such research means that the mechanistic details of its synthesis from a theoretical standpoint remain unelucidated.

Chemical Reactivity and Derivatization Strategies for N Ethyl N Thiophene 2 Carbonyl Glycine

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as esterification and amidation to produce a range of functionalized molecules.

The carboxylic acid functionality of N-Ethyl-N-(thiophene-2-carbonyl)glycine can be converted to a wide variety of esters. Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), can be employed. yakhak.org A common method involves the Fischer-Speier esterification, which is effective for the synthesis of simple alkyl esters. youtube.com

For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) can be utilized. nih.gov This method is particularly useful for coupling with a wide range of alcohols, including those that are sterically hindered. The reaction proceeds through an activated intermediate, which is then readily attacked by the alcohol.

An alternative approach for the preparation of N-acylamino esters involves a one-step process where the corresponding α-amino acid is treated with an aliphatic anhydride in the presence of a base, followed by the addition of an alcohol. youtube.com While this method is generally applied to the synthesis of the parent N-acylamino acid, it highlights a potential pathway for the direct synthesis of ester derivatives.

Table 1: Representative Esterification Methods for Carboxylic Acids

| Method | Reagents and Conditions | Scope and Remarks |

| Fischer-Speier Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Suitable for simple, unhindered alcohols. Reversible reaction, often requiring removal of water. |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP, Anhydrous Solvent (e.g., CH₂Cl₂) | Mild conditions, high yields. Suitable for a wide range of alcohols, including sensitive ones. nih.gov |

| Acyl Chloride/Alcohol | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then Alcohol | Highly reactive, suitable for hindered alcohols. Requires anhydrous conditions. |

The carboxylic acid of this compound can be readily converted into amides through reaction with primary or secondary amines. This transformation is typically facilitated by peptide coupling reagents to form a stable amide bond. Common coupling agents include carbodiimides like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.net

The general procedure involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. These methods are widely employed in peptide synthesis and can be adapted for the conjugation of this compound to amino acids, peptides, or other amine-containing molecules. nih.gov Enzymatic methods, utilizing lipases or cutinases, also present a green alternative for amide bond formation. nih.gov

Table 2: Common Peptide Coupling Reagents for Amide Formation

| Coupling Reagent | Additive (Optional) | Key Features |

| DCC | NHS or HOBt | High reactivity, inexpensive. Byproduct (DCU) can be difficult to remove. |

| EDC | NHS or HOBt | Water-soluble byproduct, easier workup than DCC. |

| HATU | - | High efficiency, low racemization. Often used for difficult couplings. |

| PyBOP | - | Effective for sterically hindered amino acids. |

Chemical Modifications Involving the Thiophene (B33073) Heterocycle

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution and amenable to modern cross-coupling reactions for further functionalization.

The thiophene ring in this compound can undergo electrophilic aromatic substitution reactions. The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles. The substitution typically occurs at the C5 position, which is para to the carbonyl group and activated by the sulfur atom. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation.

Nitration: Can be achieved using a mixture of nitric acid and sulfuric acid, although milder conditions are often preferred to avoid oxidation of the thiophene ring.

Halogenation: Bromination or chlorination can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an appropriate solvent.

Friedel-Crafts Acylation: Introduction of an acyl group can be accomplished using an acyl chloride or anhydride with a Lewis acid catalyst such as aluminum chloride.

The directing effect of the thiophene-2-carbonyl group will influence the regioselectivity of these reactions, generally favoring substitution at the C5 position.

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the functionalization of the thiophene ring. rsc.org To utilize these reactions, the thiophene ring of this compound would first need to be halogenated, typically at the C5 position, to introduce a suitable handle for coupling. The resulting 5-halo-thiophene derivative can then participate in various cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction of the 5-bromo or 5-iodo derivative with a boronic acid in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, introducing aryl or vinyl substituents. rsc.org

Heck Coupling: Coupling with an alkene can be achieved to introduce a vinyl group at the C5 position.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst leads to the formation of a carbon-carbon triple bond.

Buchwald-Hartwig Amination: The introduction of an amino group can be accomplished by reacting the 5-halo derivative with an amine in the presence of a palladium catalyst and a suitable ligand.

These reactions offer a versatile platform for the synthesis of a wide range of functionalized thiophene derivatives starting from this compound.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Functionalization

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Boronic Acid | C-C | Pd(PPh₃)₄, Pd(OAc)₂, Base (e.g., K₂CO₃) |

| Heck | Alkene | C-C | Pd(OAc)₂, Phosphine Ligand, Base |

| Sonogashira | Terminal Alkyne | C-C | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

| Buchwald-Hartwig | Amine | C-N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base |

Reactions at the N-Ethyl Glycine (B1666218) Backbone

The N-ethyl glycine portion of the molecule also presents opportunities for chemical modification, particularly at the α-carbon of the glycine unit. The acidity of the α-proton is increased by the adjacent carbonyl group, allowing for deprotonation and subsequent reaction with electrophiles. msu.edulibretexts.orgpdx.edulibretexts.orgyoutube.com

Deprotonation of the α-carbon with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates an enolate. youtube.com This enolate can then react with various electrophiles in an α-alkylation reaction. For example, treatment with an alkyl halide would introduce a new alkyl group at the α-position. This strategy allows for the synthesis of derivatives with substituted glycine backbones. It is important to carefully select the base and reaction conditions to avoid competing reactions, such as self-condensation or reactions at the thiophene ring. The presence of the N-ethyl and N-acyl groups will influence the reactivity and stereochemical outcome of these reactions. cir-safety.org

α-C–H Functionalization of Glycine Derivatives for Stereoselective Transformations

The α-C–H bond of the glycine moiety in N-acyl glycines, including this compound, is a key site for chemical modification. Functionalization at this position is crucial for the synthesis of non-proteinogenic amino acids and for introducing structural diversity. Stereoselective transformations at the α-carbon are of particular importance in medicinal chemistry and drug discovery.

Recent advances in organic synthesis have enabled the direct functionalization of these otherwise inert C-H bonds. Methodologies such as visible-light-driven photoredox catalysis and mechanochemical accelerated aging have emerged as powerful tools for the α-C–H functionalization of glycine derivatives. mdpi.comrsc.org These methods offer greener and more efficient alternatives to traditional synthetic routes.

Visible-light photoredox catalysis, for instance, can be employed for the α-C(sp³)–H alkylation of glycine derivatives. mdpi.com This process typically involves a photocatalyst that, upon light absorption, initiates a single electron transfer (SET) process, leading to the formation of a radical intermediate at the α-carbon of the glycine derivative. This radical can then react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. The stereoselectivity of these transformations can often be controlled by using chiral catalysts or auxiliaries.

Mechanochemical accelerated aging represents another innovative strategy for the solvent-minimal cross-dehydrogenative coupling (CDC) reactions of glycine esters and amides. rsc.org This technique involves the mechanical grinding of reactants, which can facilitate spontaneous oxidation and subsequent coupling reactions at ambient temperature. rsc.org

Below is a table summarizing potential α-C–H functionalization reactions applicable to this compound based on general findings for glycine derivatives.

| Reaction Type | Reagents and Conditions | Potential Product |

| α-Alkylation | Visible light, Photocatalyst (e.g., Ru(bpy)₃²⁺), Alkylating agent | α-Alkylated this compound |

| α-Arylation | Pd catalyst, Ligand, Base, Aryl halide | α-Arylated this compound |

| Cross-Dehydrogenative Coupling | Mechanochemical grinding, Oxidant | Dimerized or coupled products at the α-position |

Note: The specific conditions and outcomes for this compound would require experimental validation.

Derivatization of N-Acyl Glycines for Analytical and Synthetic Applications

The derivatization of N-acyl glycines is essential for both their analysis and for the synthesis of more complex molecules. Analytically, derivatization is often employed to enhance the detection of these compounds in complex biological matrices by techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

One prominent method for the analytical derivatization of N-acyl glycines involves the use of 3-nitrophenylhydrazine (3-NPH). nih.govnih.gov This reagent reacts with the carboxylic acid group of the N-acyl glycine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). nih.gov The resulting derivative exhibits improved ionization efficiency and chromatographic properties, leading to enhanced sensitivity in LC-MS analysis. nih.govnih.gov This approach has been successfully applied to the targeted metabolomics analysis of a wide range of N-acyl glycines. nih.govacs.orgresearchgate.net

For synthetic purposes, the carboxylic acid and the amide bond of this compound can be targeted for derivatization. The carboxylic acid can be converted to esters, amides, or other functional groups to modulate the compound's physicochemical properties. The amide bond can potentially be cleaved under harsh conditions, though it is generally stable. Furthermore, the thiophene ring offers another site for derivatization through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic core.

The following table outlines key derivatization strategies for N-acyl glycines, which are applicable to this compound.

| Application | Derivatization Reagent | Functional Group Targeted | Purpose |

| Analytical (LC-MS) | 3-Nitrophenylhydrazine (3-NPH) / EDCI | Carboxylic Acid | Enhance detection sensitivity and chromatographic performance. nih.govnih.gov |

| Synthetic | Alcohols / Acid or Base catalyst | Carboxylic Acid | Formation of esters to modify solubility and other properties. |

| Synthetic | Amines / Coupling agents | Carboxylic Acid | Formation of amides for creating peptide-like structures. |

| Synthetic | Electrophiles (e.g., NBS, NIS) | Thiophene Ring | Introduction of substituents on the aromatic ring. |

Note: EDCI = 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, NBS = N-Bromosuccinimide, NIS = N-Iodosuccinimide.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for Novel Heterocyclic Ring Systems

The inherent reactivity of the thiophene-2-carbonyl glycine (B1666218) scaffold makes it an excellent precursor for the construction of various nitrogen- and sulfur-containing heterocyclic rings. These ring systems are prevalent in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.

The thiophene-2-carbonyl unit is a key starting point for synthesizing a range of five-membered heterocyclic rings. By first converting the glycine's carboxylic acid to a carbohydrazide (B1668358), the resulting thiophene-2-carbohydrazide (B147627) intermediate becomes a versatile hub for further cyclization reactions. nih.govrsc.org

Oxadiazoles: Thiophene-containing 1,3,4-oxadiazoles can be synthesized from thiophene-2-carbohydrazide precursors. One common method involves reacting the carbohydrazide with carbon disulfide in a basic medium to form a dithiocarbazate salt, which is then cyclized. Alternatively, treating a thiosemicarbazide (B42300) derivative (formed from the carbohydrazide and an isothiocyanate) with agents like chloroacetic acid can also yield oxadiazole structures. nih.gov

Triazoles: 1,2,4-Triazole rings can be readily formed from thiophene-based thiosemicarbazide intermediates. Base-catalyzed intramolecular cyclization of these precursors effectively yields the corresponding triazole-thiol derivatives. nih.gov These can be further alkylated or otherwise modified to generate diverse libraries of compounds.

Thiazolidinones: The synthesis of 4-thiazolidinone (B1220212) rings attached to a thiophene (B33073) core is often achieved by the reaction of a thiophene-based Schiff base (hydrazone) with a mercaptoalkanoic acid, such as mercaptoacetic acid. nih.govrsc.org This reaction proceeds via a cyclocondensation mechanism, providing a direct route to this important heterocyclic scaffold.

The general synthetic pathways are summarized in the table below, illustrating the versatility of thiophene-carbonyl intermediates.

| Starting Intermediate | Reagent(s) | Resulting Heterocycle |

| Thiophene-2-carbohydrazide | Phenyl isothiocyanate, then Chloroacetic Acid | 1,3,4-Oxadiazole derivative nih.gov |

| Thiophene-2-carbohydrazide | Phenyl isothiocyanate, then NaOH | 1,2,4-Triazole derivative nih.gov |

| Thiophene-based Hydrazone | Mercaptoacetic Acid | 4-Thiazolidinone derivative rsc.org |

The structure of n-Ethyl-n-(thiophene-2-carbonyl)glycine is intrinsically suited for integration into larger, more complex molecular architectures like peptidomimetics and functional polymers.

Peptidomimetics: As an N-acylated and N-alkylated glycine derivative, this compound can be considered a "peptoid" or peptide mimic building block. Peptoids are a class of peptidomimetics that have their side chains attached to the backbone nitrogen atom rather than the alpha-carbon. nih.gov This modification grants them significant resistance to proteolytic degradation, a major advantage over natural peptides in therapeutic applications. The thiophene-2-carbonyl group can act as a mimic of an aromatic amino acid side chain (like phenylalanine or tyrosine), while the ethyl group provides further structural diversity. nih.govnih.gov Its carboxylic acid terminus allows for standard peptide coupling reactions, enabling its incorporation into longer oligomeric chains. nih.gov

Polymeric Scaffolds: The glycine component provides a linker that can be polymerized to create novel functional materials. For instance, glycine-based polyesters and polyphosphazenes are being explored as biodegradable scaffolds for tissue engineering. nih.govresearchgate.net By using this compound as a monomer, it is possible to synthesize polymers where the thiophene rings are pendant groups along the polymer backbone. These thiophene moieties can impart specific properties to the material, such as conductivity, optical activity, or an affinity for certain biological targets, making them suitable for applications in biomaterials and regenerative medicine. researchgate.net

Scaffold for the Design and Synthesis of Advanced Chemical Entities

Beyond its role as a reactive intermediate, the core structure of this compound serves as a foundational scaffold for the rational design of new molecules with targeted functions. The thiophene ring, amide bond, and glycine backbone can be systematically modified to probe interactions with biological targets and optimize activity.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of lead compounds. For thiophene-carboxamide derivatives, SAR studies have revealed key insights into how structural modifications influence biological activity. nih.govnih.gov

Substitution on the Thiophene Ring: The electronic and steric properties of substituents on the thiophene ring can dramatically alter biological activity. For example, in a series of thiophene-2-carboxamide derivatives, the presence of an amino group at the 3-position was shown to confer greater antioxidant and antibacterial activity compared to hydroxyl or methyl groups at the same position. nih.gov This suggests that the hydrogen-bonding capacity and electron-donating nature of the amino group are crucial for the observed activity.

Nature of the Amide Substituent: The group attached to the amide nitrogen also plays a critical role. In studies of various thiophene derivatives, altering this part of the molecule led to significant changes in antimicrobial or anticancer efficacy. nih.govtechscience.com For this compound, the ethyl group and the glycine unit can be replaced with other alkyl chains, aryl groups, or different amino acids to explore the binding pocket of a target enzyme or receptor.

The following table summarizes general SAR findings for related thiophene-carboxamides.

| Compound Class | Modification | Impact on Biological Activity |

| 3-Substituted Thiophene-2-carboxamides | Amino group at C3-position | Increased antioxidant and antibacterial activity nih.gov |

| 3-Substituted Thiophene-2-carboxamides | Hydroxyl or Methyl group at C3-position | Lower activity compared to amino-substituted analogs nih.gov |

| Various Thiophene Heterocycles | Incorporation of pyrazole (B372694) or triazolopyrimidine rings | Potent antifungal activity against Aspergillus fumigates nih.gov |

A prominent example of the rational design of bioactive agents based on a thiophene-carbonyl-amino acid scaffold is the development of inhibitors for Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1). nih.govnih.gov FIH-1 is an enzyme that regulates the cellular response to low oxygen levels (hypoxia) and is a target for therapeutic intervention in diseases like cancer and ischemia.

The design of these inhibitors is based on mimicking the enzyme's natural co-substrate, 2-oxoglutarate (2OG). nih.gov The thiophene-2-carbonyl glycine scaffold is an excellent structural mimic of 2OG. researchgate.net

Bidentate Chelation: The carbonyl oxygen of the thiophene-2-carbonyl group and one of the oxygen atoms from the glycine's carboxylate group are positioned to form a bidentate chelate with the Fe(II) ion in the active site of FIH-1. This interaction is critical for displacing the natural substrate and inhibiting the enzyme. nih.gov

Hydrogen Bonding: The second oxygen atom of the glycine's carboxylate can form crucial hydrogen bonds with key amino acid residues in the active site, such as Lys214 and Tyr145, further anchoring the inhibitor. nih.gov

This rational design approach has led to the synthesis of potent FIH-1 inhibitors, demonstrating the power of using the thiophene-glycine conjugate as a core scaffold for developing targeted chemical modulators. nih.gov

| Compound Structure | Design Principle | Target Interaction |

| Thiophene-2-carbonyl group | Mimics C1-carboxylate of 2-oxoglutarate | Chelates active site Fe(II) ion nih.gov |

| Glycine carboxylate group | Mimics C5-carboxylate of 2-oxoglutarate | Chelates Fe(II) ion and forms hydrogen bonds with active site residues nih.gov |

| Thiophene Ring | Occupies hydrophobic space | Enhances binding affinity through van der Waals interactions nih.gov |

Analysis of Patent Landscape and Its Implications for Academic Research

Survey of Patented Synthetic Routes to N-Alkylglycine and N-Acylglycine Derivatives

The patent literature discloses several strategic approaches for the synthesis of N-Alkylglycine and N-Acylglycine derivatives, driven by the need for efficient, scalable, and cost-effective manufacturing processes. These methods are fundamental to producing intermediates for pharmaceuticals, agrochemicals, and other specialty chemicals. Key patented routes include carbonylation, reductive amination, and solid-phase synthesis.

One prominent industrial method for N-Acylglycine synthesis involves the cobalt-catalyzed carbonylation of paraformaldehyde in the presence of an amide. U.S. Patent US4918222A details a process for manufacturing N-acetylglycine by reacting paraformaldehyde, acetamide, and carbon monoxide. google.com This method is notable for its use of a cobalt-containing catalyst, often promoted by sulfoxide (B87167) or dinitrile compounds to enhance yield and catalyst recovery. google.com A related European patent, EP0197659A1, further refines this approach, describing promoters like succinonitrile (B93025) or trialkylphosphines that allow the reaction to proceed efficiently at lower pressures, a significant advantage for industrial-scale production. google.com

For N-Alkylglycine derivatives, reductive amination represents a common and versatile strategy. Chinese patent CN103992241B outlines a method for preparing N-substituted-phenyl glycine (B1666218), a key intermediate for the anticoagulant dabigatran (B194492) etexilate. google.com The process involves the condensation of a substituted aniline (B41778) with glyoxylic acid to form an imine, which is then subjected to catalytic hydro-reduction using a palladium-charcoal catalyst to yield the final product. google.com This route is highlighted for its operational simplicity and use of readily available starting materials.

The field of N-substituted glycine oligomers, also known as peptoids, has a distinct patent landscape, largely centered on solid-phase synthesis methodologies first developed in the early 1990s. While this review focuses on small molecules, it is important to note that the modular "submonomer" method, involving a two-step cycle of acylation and displacement, is extensively cited in patents for the creation of combinatorial libraries used in drug discovery. nih.gov

| Synthetic Method | Derivative Class | Key Reactants | Catalyst/Key Reagents | Key Advantage | Example Patent |

|---|---|---|---|---|---|

| Catalytic Carbonylation | N-Acylglycine | Paraformaldehyde, Amide (e.g., Acetamide), Carbon Monoxide | Cobalt-containing compounds | High yield for simple N-acyl derivatives | US4918222A google.com |

| Reductive Amination | N-Alkylglycine | Substituted Aniline, Glyoxylic Acid | Palladium on charcoal / H₂ | Simple operation, suitable for industrial production | CN103992241B google.com |

| Solid-Phase Synthesis (Submonomer Method) | N-Substituted Glycine Oligomers (Peptoids) | Haloacetic acid, Primary amines | Carbodiimides (for acylation) | Amenable to combinatorial library synthesis | Referenced in literature reviews of the field nih.gov |

Identification of Patent Applications Citing N-Ethyl-N-(thiophene-2-carbonyl)glycine as a Key Synthetic Intermediate or Component

A thorough search of publicly available patent databases reveals a notable absence of patent applications that specifically cite "this compound" as a key synthetic intermediate, a central component of a claimed molecule, or an example in a library of compounds.

This "negative finding" is significant and carries several potential implications for academic and industrial researchers:

Novelty and Unexplored Potential: The compound may be a relatively novel entity that has not yet been incorporated into large-scale industrial research and development programs that typically result in patent filings. Its specific combination of an N-ethylglycine scaffold with a thiophene-2-carbonyl moiety may represent an area of chemical space that is underexplored in commercial applications.

Laboratory-Scale Reagent: The compound might be used primarily as a laboratory-scale research chemical or building block, synthesized for specific academic studies or early-stage discovery projects that have not yet progressed to the point of patent protection.

Proprietary Internal Research: It is possible that the compound is part of proprietary, internal research within a company that has not yet been disclosed through patent applications. Companies often delay filing patents until a clear commercial application or lead candidate has been identified.

Lack of a "Killer Application": The absence of patents could suggest that, to date, no high-value application (e.g., a highly potent drug candidate or a performance chemical) has been discovered for this specific molecule that would warrant the investment in patent protection.

For academic researchers, this gap in the patent landscape indicates that the field is open for exploration. Research into the synthesis, properties, and potential applications of this compound and its close analogs is unlikely to be constrained by existing patents, providing a fertile ground for novel discoveries that could, in turn, lead to future intellectual property.

Strategic Insights from Patent Literature on Research and Development Trends for Thiophene-Glycine Conjugates

While this compound itself is not explicitly cited in patents, an analysis of the broader patent trends for its constituent parts—thiophene (B33073) derivatives and N-acylglycines—provides strategic insights into the potential research and development directions for such conjugates. The patent literature shows that these two classes of compounds are pursued for largely distinct, yet potentially complementary, applications.

Thiophene-containing scaffolds are a mainstay in medicinal chemistry and materials science, a trend clearly reflected in the patent literature. Recent patent applications continue to explore novel thiophene derivatives for therapeutic uses, targeting a wide range of diseases. google.com Simultaneously, a significant body of patents focuses on the electronic properties of thiophenes, particularly in the development of conjugated oligo- and polythiophenes for use as conducting materials in organic electronics. google.com

On the other hand, the patent and research landscape for N-acylglycines is increasingly focused on their roles as bioactive signaling molecules. N-acyl amino acids, including N-acylglycines, are recognized as a class of endogenous lipid mediators with functions in pain, inflammation, and neurotransmission, often described as endocannabinoid-like molecules. nih.gov Research in this area is driven by the potential to develop novel therapeutics that modulate these biological pathways.

The strategic implication of combining these two scaffolds into a single conjugate is likely centered on the creation of novel therapeutic agents. The thiophene ring can serve as a versatile bioisostere for a phenyl ring, offering a different pharmacokinetic profile and potential for unique interactions with biological targets. The N-acylglycine portion can confer improved physical properties and may interact with specific biological pathways. Therefore, the R&D trend for thiophene-glycine conjugates is heavily skewed towards medicinal chemistry and drug discovery, aiming to merge the favorable structural and biological properties of both components to create new chemical entities with therapeutic potential.

| Compound Class | Primary R&D Focus in Patents | Key Applications | Inferred Strategy for Conjugates |

|---|---|---|---|

| Thiophene Derivatives | Medicinal Chemistry & Materials Science | Pharmaceuticals (e.g., kinase inhibitors, antivirals), Organic electronics (conducting polymers) google.comgoogle.com | Leverage thiophene as a proven pharmacophore and bioisostere. |

| N-Acylglycine Derivatives | Bioactive Lipid Signaling | Therapeutics targeting pain and inflammation (e.g., endocannabinoid system modulation) nih.gov | Incorporate the N-acylglycine moiety to modulate biological activity and improve drug-like properties. |

Q & A

Basic: How is n-Ethyl-n-(thiophene-2-carbonyl)glycine synthesized, and what key characterization techniques confirm its structure?

Methodological Answer:

The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with N-ethylglycine. A reflux reaction in absolute ethanol with stoichiometric equivalents of reactants (e.g., thiophene-2-carbohydrazide and ethyl isocyanate) can yield the target compound, followed by recrystallization from ethanol/1,4-dioxane mixtures for purification . Key characterization includes:

- Nuclear Magnetic Resonance (NMR): Assign peaks for ethyl protons (~1.2–1.4 ppm for CH₃, 3.3–3.6 ppm for CH₂), thiophene protons (6.8–7.5 ppm), and glycine backbone (4.0–4.3 ppm for CH₂).

- Mass Spectrometry (MS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the thiophene and ethyl groups.

- Infrared Spectroscopy (IR): Detect carbonyl stretching (~1650–1750 cm⁻¹) and thiophene ring vibrations (~700–800 cm⁻¹) .

Advanced: What are common impurities formed during synthesis, and how can they be identified and mitigated?

Methodological Answer:

Impurities often arise from incomplete coupling (e.g., unreacted thiophene-2-carboxylic acid) or side reactions (e.g., hydrolysis of the carbonyl group). Strategies include:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10 over 20 min) to resolve impurities. Monitor at 254 nm for aromatic/thiophene absorption .

- Tandem Mass Spectrometry (MS/MS): Identify byproduct structures via fragmentation patterns (e.g., m/z corresponding to hydrolyzed intermediates).

- Reaction Optimization: Adjust solvent polarity (e.g., replace ethanol with DMF for higher coupling efficiency) and monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Basic: Which chromatographic techniques are optimal for separating this compound from by-products?

Methodological Answer:

- Ion-Exchange Chromatography (IEC): Effective for separating charged glycine derivatives. Use a strong anion-exchange resin (e.g., Q Sepharose) with a NaCl gradient (0–1 M) in Tris-HCl buffer (pH 8.0). Monitor conductivity and UV absorbance .

- Reverse-Phase HPLC: A C8 or C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water achieves baseline separation. Retention time typically correlates with hydrophobicity of the thiophene moiety .

Advanced: How does temperature affect adsorption equilibrium in chromatographic separation?

Methodological Answer:

Increasing temperature (e.g., 50–60°C) reduces adsorption affinity due to decreased hydrogen bonding. Model the equilibrium using a linear isotherm:

where is stationary phase concentration, is the equilibrium constant, and is mobile phase concentration. Calculate via frontal analysis at varying temperatures. For n-Ethyl derivatives, decreases by \sim15% per 10°C rise, impacting column loading capacity .

Basic: What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer:

- pH Stability: Test in glycine-HCl (pH 2.5) and MOPS (pH 7.0) buffers. The compound is stable at pH 2.5–7.0 for 24 hours (HPLC purity >95%) but degrades at pH >8 due to base-catalyzed hydrolysis of the amide bond .

- Thermal Stability: Store at 2–8°C in anhydrous ethanol. Degradation occurs above 40°C, with sulfonic acid byproducts detected via MS .

Advanced: What mechanistic insights explain hydrolytic degradation pathways?

Methodological Answer:

Hydrolysis under alkaline conditions proceeds via nucleophilic attack on the carbonyl carbon, forming thiophene-2-carboxylic acid and N-ethylglycine. Validate using:

- Kinetic Studies: Monitor degradation rate (pseudo-first-order kinetics) with Arrhenius modeling (activation energy \sim60 kJ/mol).

- Isotopic Labeling: Use ¹⁸O-water to confirm hydroxyl group incorporation in hydrolysis products via MS .

Basic: What in vitro assays screen for bioactivity?

Methodological Answer:

- Antiproliferative Assays: Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (48–72 hr exposure). Include cisplatin as a positive control .

- Enzyme Inhibition: Test against serine hydrolases or proteases using fluorogenic substrates (e.g., Z-Gly-Pro-AMC) .

Advanced: How does molecular docking predict protein interactions?

Methodological Answer:

- Ligand Preparation: Optimize 3D structure using Gaussian (B3LYP/6-31G*). Assign partial charges via AM1-BCC.

- Docking Software: Use AutoDock Vina or Glide. Target proteins (e.g., COX-2 or EGFR) should have crystallographic structures (PDB ID: 1PXX). Validate predictions with site-directed mutagenesis (e.g., Ala scanning of predicted binding residues) .

Basic: How to address NMR data discrepancies between theory and experiment?

Methodological Answer:

- Computational NMR Prediction: Use Gaussian (B3LYP/6-311++G**) with IEFPCM solvent model (ethanol). Compare with experimental shifts. Deviations >0.5 ppm suggest conformational flexibility or solvent effects .

- Variable Temperature NMR: Acquire spectra at 25°C and 60°C to identify dynamic processes (e.g., rotamer interconversion) .

Advanced: What statistical methods resolve contradictions in dose-response data?

Methodological Answer:

- Bootstrap Resampling: Estimate confidence intervals for IC₅₀ values (10,000 iterations) to assess reproducibility.

- ANOVA with Tukey’s Post Hoc Test: Compare multiple assay replicates. Significant p-values (<0.05) indicate outliers or assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.